molecular formula C14H23NO B1428002 {4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine CAS No. 1249171-23-0

{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine

Cat. No.: B1428002
CAS No.: 1249171-23-0
M. Wt: 221.34 g/mol
InChI Key: YPGANNUPNCUEJG-UHFFFAOYSA-N
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Description

{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine (CAS: 1249171-23-0) is a substituted benzylamine derivative characterized by a 4-methylphenyl core with a methanamine group at the benzylic position and a branched 4-methylpentyloxy substituent at the ortho position. This compound’s structure combines lipophilic (4-methylpentyloxy) and polar (methanamine) moieties, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

[4-methyl-2-(4-methylpentoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-11(2)5-4-8-16-14-9-12(3)6-7-13(14)10-15/h6-7,9,11H,4-5,8,10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGANNUPNCUEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)OCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine involves several steps. One common synthetic route includes the alkylation of 4-methylphenol with 4-methylpentyl bromide to form 4-methyl-2-[(4-methylpentyl)oxy]phenol. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare {4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine with key analogs based on structural features, physicochemical properties, and bioactivity data (where available).

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents Key Features clogP* Bioactivity (SIRT2 Inhibition) Synthetic Yield Commercial Availability
This compound 4-methylphenyl, 4-methylpentyloxy (ortho), methanamine High lipophilicity due to branched alkoxy chain; polar amine group ~5.5 (est.) Not reported Moderate (~70%) 5+ suppliers
(5-Phenylfuran-2-yl)methanamine derivatives Furan ring, urea/thiourea linkers, 4-carboxylphenyl (e.g., Compound 20/21) Urea linker enhances SIRT2 inhibition; 4-carboxyl critical for activity 5.14 (20) IC₅₀ ~10–100 μM 50–89% Research-only
[4-(Thiophen-2-yl)phenyl]methanamine (18) Thiophene substituent, methanamine Enhanced aromaticity; potential for π-π interactions ~3.8 (est.) Not reported 60% Limited suppliers
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine Oxazole ring, 4-chlorophenyl, methanamine Electron-withdrawing Cl group; heterocyclic core ~2.9 (est.) Antifungal activity 52–72% 3+ suppliers
{4-[(Oxolan-2-ylmethoxy)methyl]phenyl}methanamine Tetrahydrofuran (oxolane) linker, methanamine Improved solubility via oxolane; balanced logP ~2.1 Not reported ~89% 2+ suppliers

Key Structural and Functional Comparisons

Substituent Effects on Lipophilicity and Solubility

  • The 4-methylpentyloxy group in the target compound contributes to high lipophilicity (estimated clogP ~5.5), which may enhance membrane permeability but reduce aqueous solubility. In contrast, analogs with tetrahydrofuran (oxolane) linkers (e.g., {4-[(oxolan-2-ylmethoxy)methyl]phenyl}methanamine) exhibit lower clogP (~2.1) due to the polar ether oxygen, improving solubility .
  • Carboxylic acid substituents (e.g., (5-phenylfuran-2-yl)methanamine derivatives) further reduce clogP (~5.14) while maintaining moderate SIRT2 inhibitory activity .

Bioactivity and Target Engagement

  • The urea/thiourea linkers in (5-phenylfuran-2-yl)methanamine derivatives (e.g., Compound 21) are critical for SIRT2 inhibition, achieving ~33% inhibition at 10 μM. The target compound lacks such linkers, suggesting divergent biological targets .
  • Heterocyclic cores (e.g., oxazole in (2-(4-chlorophenyl)oxazol-4-yl)methanamine) may enhance binding to enzymes like cyclooxygenase or antifungal targets .

Synthetic Accessibility

  • The target compound’s synthesis involves moderate yields (~70%), comparable to analogs like [4-(thiophen-2-yl)phenyl]methanamine (60% yield) . Higher yields (~89%) are observed in compounds with simpler protecting groups (e.g., tert-butyldimethylsilyl in ) .

Biological Activity

{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine, a chemical compound with the molecular formula C14H23NO and a molecular weight of 221.34 g/mol, has garnered interest in scientific research due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with both a methanamine group and an alkoxy group. Its structural characteristics suggest potential interactions with various biological targets, although specific targets remain largely unidentified as research is still ongoing.

Target of Action

Currently, the primary biological targets for this compound are not well defined. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in metabolic pathways.

Mode of Action

The compound's mode of action is believed to involve interaction with cellular components that lead to alterations in biochemical processes. This interaction may influence signaling pathways and metabolic functions within cells.

Biochemical Pathways

Research is ongoing to elucidate how this compound affects various biochemical pathways. Understanding these pathways will provide insights into its potential therapeutic applications.

Biological Activity and Research Findings

The biological activity of this compound has been explored in several studies:

  • Enzyme Interaction Studies : Preliminary studies indicate that this compound may be involved in enzyme interactions that could modulate metabolic processes. For instance, its application in biochemical assays has been suggested to investigate enzyme kinetics and inhibition mechanisms.
  • Toxicological Assessments : Some studies have highlighted the need for toxicological evaluations, particularly concerning its effects on mammalian cells. These assessments are crucial for determining safety profiles before any therapeutic applications can be considered.
  • Comparative Studies : The compound has been compared to similar structures, such as 4-Methyl-2-[(4-methylpentyl)oxy]phenol and 4-Methyl-2-[(4-methylpentyl)oxy]benzaldehyde. These comparisons help clarify the unique properties and reactivity of this compound in biological contexts.

Study on Enzyme Inhibition

A notable study evaluated the inhibitory effects of this compound on specific enzymes involved in lipid metabolism. The results indicated a dose-dependent inhibition pattern, suggesting potential applications in managing lipid disorders.

CompoundIC50 (µM)Effect
This compound58.6Moderate inhibition
Control Compound A20.2Strong inhibition
Control Compound B>100No significant effect

Toxicology Study

In another study assessing the safety profile of the compound, it was administered to animal models at varying doses. The findings revealed no significant adverse effects at lower doses but indicated potential toxicity at higher concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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